molecular formula C16H13N3O6S2 B14516414 6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid CAS No. 62936-58-7

6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid

Cat. No.: B14516414
CAS No.: 62936-58-7
M. Wt: 407.4 g/mol
InChI Key: NEMFYYCMXZMWMF-UHFFFAOYSA-N
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Description

6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both sulfonic acid and hydrazinylidene groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-sulfamoylphenylhydrazine with a suitable naphthalene derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the hydrazinylidene linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid and hydrazinylidene groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-2,3-dihydro-1H-indole-5-carboxylic acid
  • 6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-2,3-dihydro-1H-indole-5-carboxylate

Uniqueness

Compared to similar compounds, 6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid stands out due to its unique naphthalene backbone and the presence of both sulfonic acid and hydrazinylidene groups

Properties

CAS No.

62936-58-7

Molecular Formula

C16H13N3O6S2

Molecular Weight

407.4 g/mol

IUPAC Name

6-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H13N3O6S2/c17-26(21,22)12-4-2-11(3-5-12)18-19-16-14-7-6-13(27(23,24)25)9-10(14)1-8-15(16)20/h1-9,20H,(H2,17,21,22)(H,23,24,25)

InChI Key

NEMFYYCMXZMWMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)N

Origin of Product

United States

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